REACTION_CXSMILES
|
[O-:1]P([O-])([O-])=O.[K+].[K+].[K+].CN[CH2:11][CH2:12][NH:13][CH3:14].I[C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH2:19][NH2:20].N.[C:25]1([CH3:31])C=CC=CC=1>[Cu]I.O>[NH2:20][CH2:19][C:18]1[CH:17]=[C:16]([N:13]2[CH2:12][CH2:11][CH2:31][CH2:25][C:14]2=[O:1])[CH:23]=[CH:22][CH:21]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
11 μL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
134 μL
|
Type
|
reactant
|
Smiles
|
IC=1C=C(CN)C=CC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
6-valerolactam
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
CuI
|
Quantity
|
9.6 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 100° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
briefly evacuated
|
Type
|
CUSTOM
|
Details
|
The Schlenk tube was sealed with a Teflon valve
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
EXTRACTION
|
Details
|
The biphasic mixture was extracted with CH2Cl2 (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel (2×15 cm; CH2Cl2 (saturated with 30% aq ammonia)-CH2Cl2—MeOH 10:10:1; 15 mL fractions)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(C=CC1)N1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 199 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |